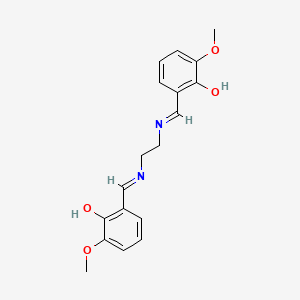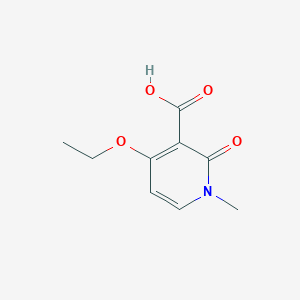
2-Amino-N6-isopentenyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N6-isopentenyladenosine is a modified nucleoside belonging to the cytokinin family. It is characterized by an adenosine molecule that has an isopentenyl group attached at the N6 position. This compound is known for its significant biological activities, including its role in RNA modification and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N6-isopentenyladenosine typically involves the modification of adenosine through the introduction of an isopentenyl group at the N6 position. This can be achieved using various chemical reactions, including alkylation and cyclization reactions. One common method involves the use of isopentenyl pyrophosphate as a precursor, which reacts with adenosine under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms that can produce the compound through metabolic pathways. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N6-isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The isopentenyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopentenyl group can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
2-Amino-N6-isopentenyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound plays a crucial role in RNA modification, influencing gene expression and protein synthesis.
Medicine: It has shown potential as an anti-tumor agent, particularly in the treatment of glioblastoma and other cancers. .
Industry: The compound is used in the development of biotechnological tools for RNA labeling and profiling.
Mechanism of Action
The mechanism of action of 2-Amino-N6-isopentenyladenosine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-N6-isopentenyladenosine can be compared with other similar compounds, such as:
N6-Isopentenyladenosine: This compound is structurally similar but lacks the amino group at the 2-position.
2-Methylthio-N6-isopentenyladenosine: This derivative has a methylthio group at the 2-position and is known for its role in tRNA modification.
Uniqueness: this compound is unique due to its specific structural features and its ability to modulate RNA function and exhibit anti-tumor activity. Its dual role in RNA modification and cancer therapy makes it a compound of significant interest in both basic and applied research .
Properties
Molecular Formula |
C15H22N6O4 |
|---|---|
Molecular Weight |
350.37 g/mol |
IUPAC Name |
2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N6O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h6,8,10-11,14,22-24H,1,3-5H2,2H3,(H3,16,17,19,20) |
InChI Key |
KQGVDYZMTWYNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCNC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)





![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)




